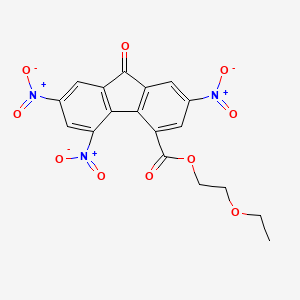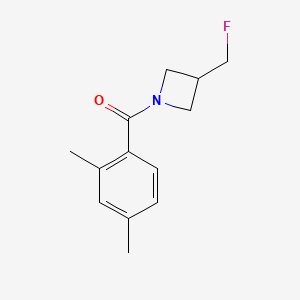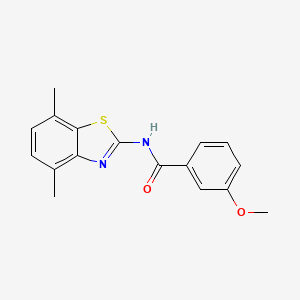
3-(2-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a chemical compound that has been widely studied for its potential as a pharmaceutical agent. This compound is also known as FCP or Compound 14, and has been found to have promising results in scientific research. In
Mechanism of Action
The mechanism of action for 3-(2-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been found to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as arthritis and inflammatory bowel disease. It has also been shown to have anti-tumor effects, which may be useful in the treatment of various types of cancer. In addition, it has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide is its versatility in laboratory experiments. It has been shown to have a wide range of biological activities, which makes it useful for studying various disease processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 3-(2-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential as a treatment for various types of cancer. In addition, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for a variety of diseases.
Synthesis Methods
The synthesis method for 3-(2-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide involves a multi-step process that has been detailed in several scientific publications. One of the most commonly used methods involves the reaction of 2-fluorobenzylamine with 6-(furan-2-yl)pyridin-3-ylmethanol, followed by the addition of propanoic acid and a coupling agent. This results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
Scientific Research Applications
3-(2-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has been studied extensively for its potential as a pharmaceutical agent. It has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, it has been shown to have potential as a treatment for various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-16-5-2-1-4-15(16)8-10-19(23)22-13-14-7-9-17(21-12-14)18-6-3-11-24-18/h1-7,9,11-12H,8,10,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNOZMADFLQDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2853504.png)
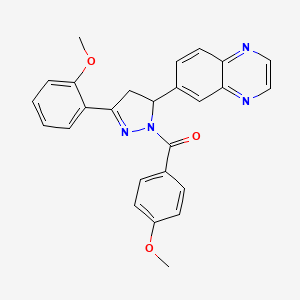
![N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2853508.png)

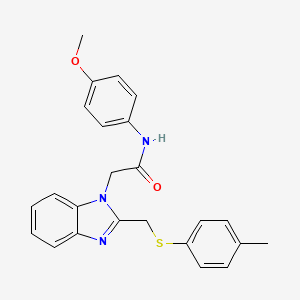
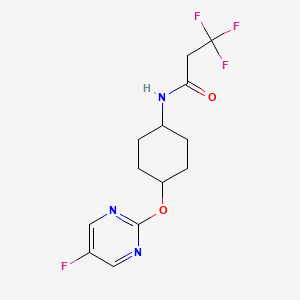
![(E)-N1-(thiophen-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2853515.png)
![3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester](/img/structure/B2853517.png)
![Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2853521.png)
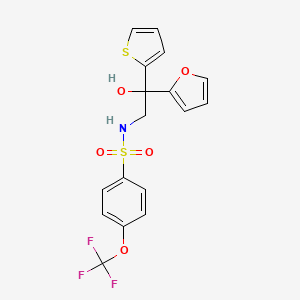
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2853523.png)
